![molecular formula C21H24N4O B2931320 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285599-77-0](/img/new.no-structure.jpg)
5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its adamantyl group, pyrazole ring, and benzylideneamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl group. The pyrazole ring is then constructed, followed by the introduction of the benzylideneamino group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to meet commercial demands. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the pyrazole ring and adamantyl group makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The reactions of 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further research and development.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its adamantyl group provides steric hindrance, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Biology: In biological research, 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide is studied for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for various diseases. Its unique structure allows it to modulate biological pathways and exert therapeutic effects.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism by which 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantyl group enhances its binding affinity to enzymes and receptors, while the pyrazole ring and benzylideneamino moiety contribute to its biological activity. The compound modulates various pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles
5-(1-adamantyl)-indol-3-ylacetic acid
Adamantane derivatives
Uniqueness: 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide stands out due to its unique combination of adamantyl group, pyrazole ring, and benzylideneamino moiety. This combination provides enhanced stability, reactivity, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1285599-77-0 |
|---|---|
Formule moléculaire |
C21H24N4O |
Poids moléculaire |
348.45 |
Nom IUPAC |
5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H24N4O/c26-20(25-22-13-14-4-2-1-3-5-14)18-9-19(24-23-18)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,9,13,15-17H,6-8,10-12H2,(H,23,24)(H,25,26)/b22-13+ |
Clé InChI |
NDGXKASEMFVWPF-LPYMAVHISA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


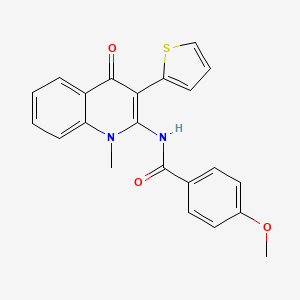
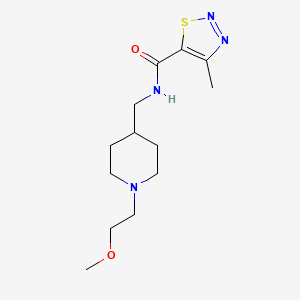


![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2931245.png)
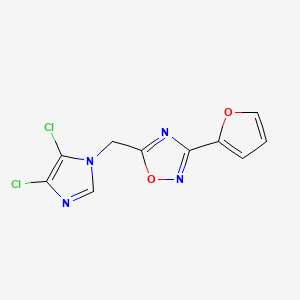
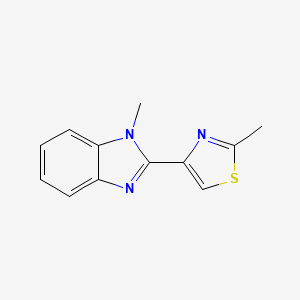
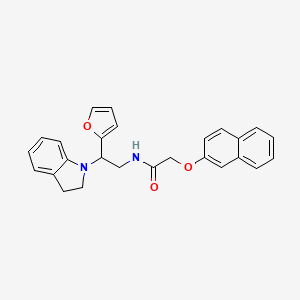
![Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione](/img/structure/B2931251.png)

![3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2931255.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931258.png)
![3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol](/img/structure/B2931259.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2931260.png)
